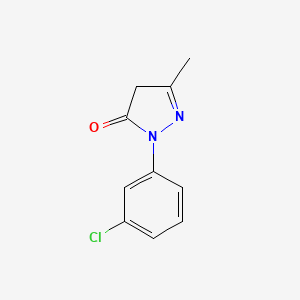

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Description

The exact mass of the compound 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166399. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOMUJXIGYZENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059006 | |

| Record name | 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-31-3 | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2-(3-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions, ensuring both reproducibility and a deeper understanding of the molecular system.

Strategic Overview: The Significance of Pyrazolinones

The pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Furthermore, they are crucial intermediates in the synthesis of azo dyes and photographic materials.[1][4]

The target molecule, 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.64 g/mol ), is a valuable synthon.[5][6] The presence of the 3-chloro substituent on the N-phenyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and biological interactions. This guide presents a self-validating workflow where the synthesis is monitored and the final product is rigorously confirmed through a suite of orthogonal analytical techniques.

Synthesis: The Knorr Pyrazole Synthesis

The most reliable and efficient method for preparing 5-pyrazolones is the Knorr pyrazole synthesis , a classic condensation reaction between a β-ketoester and a hydrazine derivative.[7][8][9] This approach is favored for its high yields and operational simplicity.

Mechanistic Rationale

The reaction proceeds through a well-established pathway involving initial hydrazone formation followed by intramolecular cyclization. The choice of reactants—ethyl acetoacetate and 3-chlorophenylhydrazine—is strategic. Ethyl acetoacetate provides the C-C-C=O backbone, while 3-chlorophenylhydrazine introduces the N-N bond and the substituted aromatic ring.

The mechanism is as follows:

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of 3-chlorophenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is more reactive than the ester.[10]

-

Hydrazone Formation: A condensation reaction occurs, eliminating a molecule of water to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate performs a nucleophilic attack on the ester carbonyl carbon.

-

Elimination: The five-membered ring is formed with the elimination of an ethanol molecule, yielding the final 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one product.

Detailed Experimental Protocol: Synthesis

-

Reagents:

-

3-Chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate (or other suitable base)

-

Glacial acetic acid

-

Ethanol (95%)

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 3-chlorophenylhydrazine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL). The sodium acetate neutralizes the hydrochloride salt, liberating the free hydrazine base in situ.

-

Stir the mixture for 15 minutes at room temperature.

-

To this solution, add ethyl acetoacetate (0.1 mol) dropwise, followed by glacial acetic acid (5 mL) to act as a catalyst.[9]

-

Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 2-3 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][12] Prepare a TLC plate with silica gel as the stationary phase and a mobile phase of ethyl acetate:hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicates reaction completion.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove soluble impurities.

-

Dry the crude product in a vacuum oven at 50-60°C.

-

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is a critical step to achieve high purity, which is essential for accurate characterization and subsequent applications.[13] Ethanol is an excellent solvent choice as the pyrazolone has high solubility in hot ethanol and low solubility in cold ethanol.[14]

-

Procedure:

-

Place the crude, dried product into an Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Add the solvent in small portions to the heated mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the charcoal.

-

Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold ethanol.

-

Dry the pure crystals to a constant weight. The final product should be a creamish to yellow powder.[4]

-

Comprehensive Characterization: A Self-Validating Workflow

No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. The following workflow employs a multi-technique approach where the results from each method corroborate the others, providing a high degree of confidence in the final product.

Physical Properties

A sharp melting point range is a primary indicator of high purity.

| Property | Expected Value | Source(s) |

| Appearance | Creamish to Yellow Powder | [4] |

| Molecular Formula | C₁₀H₉ClN₂O | [5][6] |

| Molecular Weight | 208.64 g/mol | [4][5][6] |

| Melting Point | 128 - 131 °C | [15] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" and confirms the formation of the pyrazolinone ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~2850-2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1700-1720 | C=O Stretch | Carbonyl (in 5-membered ring) |

| ~1590-1610 | C=N Stretch | Pyrazoline Ring |

| ~1450-1500 | C=C Stretch | Aromatic Ring |

| ~1000-1100 | C-Cl Stretch | Aryl Halide |

Note: The exact positions of peaks can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.[2][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Singlet | 3H | -CH₃ (Methyl protons at C3) |

| ~ 3.4 | Singlet | 2H | -CH₂- (Methylene protons at C4) |

| ~ 7.3 - 7.8 | Multiplet | 4H | Ar-H (Protons on the chlorophenyl ring) |

¹³C NMR Predicted Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | -C H₃ |

| ~ 42 | -C H₂- |

| ~ 118 - 139 | Aromatic Carbons & C-Cl |

| ~ 155 | C =N (C3 of pyrazole ring) |

| ~ 170 | C =O (C5 of pyrazole ring) |

Rationale: The chemical shifts are predicted based on known values for similar pyrazolone structures.[2][18] The singlet nature of the methyl and methylene protons confirms the absence of adjacent protons. The complex multiplet in the aromatic region is expected due to the chlorine substituent breaking the symmetry of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this molecule, a key diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.

| m/z | Assignment | Expected Relative Intensity |

| 208 | [M]⁺ (with ³⁵Cl) | ~100% |

| 210 | [M+2]⁺ (with ³⁷Cl) | ~33% |

This isotopic pattern is a definitive piece of evidence for the presence of a single chlorine atom in the molecule.[5][19]

Conclusion

This guide has detailed a robust and reproducible methodology for the . By following the principles of the Knorr pyrazole synthesis and employing a comprehensive, multi-technique characterization strategy, researchers can confidently produce and validate this important chemical intermediate. The convergence of data from melting point analysis, FT-IR, ¹H & ¹³C NMR, and mass spectrometry provides a self-validating system that ensures the structural integrity and purity of the final compound, making it suitable for advanced research and development applications.

References

- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

- J&K Scientific LLC. Knorr Pyrazole Synthesis.

- Name-Reaction.com. Knorr pyrazole synthesis.

- Chem Help ASAP. Knorr Pyrazole Synthesis.

- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.

- Bakanas, I. J., & Moura-Letts, G. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synthesis.

- Scribd. Procedure Pyrazoline.

- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one.

- JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- ResearchGate. IR spectral data of Pyrazoline derivatives (1-6).

- Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone.

- AIP Publishing. Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazoline Derivative Using Different Catalyst.

- Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

- NIST WebBook. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

- ChemicalBook. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone.

- Sigma-Aldrich. 1-(3-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE.

- PubMed Central. Recent advances in the therapeutic applications of pyrazolines.

- BenchChem. Purification of Pyrazole Compounds by Recrystallization.

- ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

- MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.

Sources

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ssichem.com [ssichem.com]

- 5. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. rsc.org [rsc.org]

- 11. scribd.com [scribd.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one [webbook.nist.gov]

physicochemical properties of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Executive Summary

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, hereafter referred to as 3-CMP, is a heterocyclic compound belonging to the pyrazolone class. As a structural analog of Edaravone (MCI-186), a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, 3-CMP is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its physicochemical properties are fundamental to understanding its stability, solubility, reactivity, and potential as a therapeutic agent or a key intermediate in the synthesis of other bioactive molecules. This guide provides a comprehensive analysis of its molecular structure, core physicochemical characteristics, spectroscopic profile, and synthetic pathways, grounded in established scientific principles and experimental data.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its identity and structure. 3-CMP's properties are intrinsically linked to its molecular architecture, which includes a pyrazolone core, a methyl group at the 3-position, and a 3-chlorophenyl substituent on the ring nitrogen.

Key Identifiers

A summary of the primary identifiers for 3-CMP is presented below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one | [3][4] |

| CAS Number | 90-31-3, 20629-90-7 | [3][5][6][7] |

| Molecular Formula | C₁₀H₉ClN₂O | [3][5][7] |

| Molecular Weight | 208.64 g/mol | [3][5][7] |

| Synonyms | 1-(m-Chlorophenyl)-3-methyl-5-pyrazolone, MCPMP | [5][8] |

Tautomerism: A Critical Structural Feature

A defining characteristic of 5-pyrazolones is their existence in multiple tautomeric forms. This equilibrium is not merely an academic detail; it governs the molecule's reactivity, acidity, and interaction with biological targets. 3-CMP can exist in three primary tautomeric forms: the CH-form (ketone), the OH-form (enol), and the NH-form. The relative stability of these forms depends on the solvent and physical state. Understanding this equilibrium is crucial for interpreting spectroscopic data and predicting chemical behavior.

Caption: Tautomeric equilibrium of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Core Physicochemical Properties

The bulk properties of 3-CMP dictate its handling, formulation, and pharmacokinetic profile. These properties are summarized below, followed by a detailed discussion.

| Property | Value | Significance | Source(s) |

| Appearance | Creamish to yellow crystalline powder | Purity and identification | [9] |

| Melting Point | 128-131 °C | Purity, stability, identification | [5] |

| Solubility | Soluble in alkaline solutions; low in water | Formulation, bioavailability | [9][10] |

| Lipophilicity (XLogP3) | 1.9 - 2.5 | Membrane permeability, ADME properties | [3][4] |

| Predicted pKa | -0.77 (protonated form) | Ionization state, solubility | [5] |

Physical State and Melting Point

3-CMP is a creamish to yellow crystalline solid at standard temperature and pressure.[9] Its melting point is reported to be in the range of 128-131 °C.[5] The melting point is a critical parameter for quality control, as a sharp, well-defined melting range is indicative of high purity. A broadened or depressed melting range would suggest the presence of impurities, which is why Differential Scanning Calorimetry (DSC) is the preferred method for precise determination (see Section 5.1).

Solubility Profile

The solubility of a compound is paramount for both chemical reactions and drug delivery. 3-CMP is noted to form a clear solution in alkaline media, a behavior consistent with its acidic nature.[9] The proton on the pyrazolone ring can be abstracted by a base, forming a water-soluble salt. Conversely, its parent compound, Edaravone, is only slightly soluble in water, and it is expected that 3-CMP exhibits similarly low aqueous solubility in neutral or acidic conditions.[2] This pH-dependent solubility is a key consideration for developing aqueous formulations.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The computed XLogP3 value for 3-CMP ranges from 1.9 to 2.5, indicating moderate lipophilicity.[3][4] This value suggests that the compound has a favorable balance between aqueous solubility and lipid permeability, a desirable characteristic for potential drug candidates aiming to cross the blood-brain barrier.

Spectroscopic and Chromatographic Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Each method provides a unique fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For 3-CMP, electron ionization (EI) would yield a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. Key fragment ions observed include signals at m/z 125 and 111, which likely correspond to the cleavage of the pyrazolone ring and the loss of the chlorophenyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The expected spectrum would show distinct signals for the methyl protons (a singlet around 2 ppm), the methylene protons on the pyrazolone ring (a singlet around 3.4 ppm, present in the CH-tautomer), and a complex multiplet pattern in the aromatic region (7-8 ppm) corresponding to the four protons on the 3-chlorophenyl ring.

-

¹³C NMR: The spectrum would display characteristic peaks for the methyl carbon, the methylene carbon, the carbonyl carbon (C=O, ~170 ppm), and the carbons of the aromatic ring, with the carbon attached to chlorine showing a distinct chemical shift.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of 3-CMP is expected to show characteristic absorption bands:

-

~1700 cm⁻¹: A strong C=O (carbonyl) stretch from the ketone tautomer.

-

~1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole and phenyl rings.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~700-800 cm⁻¹: C-Cl stretching.

Synthesis and Chemical Reactivity

Synthetic Pathway: Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing 3-CMP is the Knorr pyrazole synthesis. This involves the condensation reaction between 3-chlorophenylhydrazine and ethyl acetoacetate. The reaction proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone product.[11][12]

Caption: Knorr synthesis pathway for 3-CMP.

Chemical Reactivity

The reactivity of 3-CMP is dominated by two features:

-

Acidity: As discussed, the pyrazolone ring possesses an acidic proton, allowing it to react with bases to form salts.

-

Radical Scavenging: Analogous to Edaravone, 3-CMP is expected to act as a potent radical scavenger. The pyrazolone ring can donate an electron and a proton to neutralize reactive oxygen species (ROS), forming a stable radical intermediate. This antioxidant capability is the basis for its neuroprotective potential.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols for characterization are essential.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, offering high resolution and quantitative accuracy.

Objective: To determine the purity of a 3-CMP sample.

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of 3-CMP reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Standard workflow for HPLC purity analysis.

Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) provides a more accurate and detailed thermal profile than traditional melting point apparatus.

Objective: To precisely determine the melting point and thermal behavior of 3-CMP.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-CMP into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the sample. The sharpness of the peak provides an indication of purity.

Conclusion

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a compound of significant scientific interest due to its structural relationship with the neuroprotective drug Edaravone. Its physicochemical properties—moderate lipophilicity, pH-dependent solubility, and well-defined thermal and spectroscopic profiles—make it a tractable molecule for research and development. The presence of tautomerism and its potent radical-scavenging potential are its most critical chemical features. The synthetic and analytical protocols described herein provide a robust framework for researchers and drug development professionals to reliably produce, characterize, and evaluate this promising compound.

References

-

PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]

-

Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. [Link]

-

NIST. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. National Institute of Standards and Technology. [Link]

-

Gürsoy, E. A., & Karali, N. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. [Link]

-

PubChem. 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

-

Sahu, J. K., et al. Current status of pyrazole and its biological activities. Journal of Acute Disease. [Link]

-

Drugfuture. EDARAVONE. FDA Global Substance Registration System. [Link]

-

Hadda, T. B., et al. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

- Google Patents.

-

PubChem. Edaravone. National Center for Biotechnology Information. [Link]

-

precisionFDA. EDARAVONE. U.S. Food and Drug Administration. [Link]

-

Wikipedia. 3-Methyl-1-phenyl-5-pyrazolon. [Link]

Sources

- 1. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-api.com [alfa-api.com]

- 3. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one | C10H9ClN2O | CID 18756420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]

- 6. 1-(3-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one [webbook.nist.gov]

- 9. ssichem.com [ssichem.com]

- 10. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Methyl-1-phenyl-5-pyrazolon – Wikipedia [de.wikipedia.org]

A Technical Guide to 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 90-31-3): Properties, Synthesis, and Therapeutic Potential

Abstract: This document provides an in-depth technical overview of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS No. 90-31-3), a heterocyclic compound belonging to the pyrazolone class. As a structural analog of Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, this compound holds significant interest for researchers in drug discovery and development.[1][2] This guide delineates its physicochemical properties, provides a detailed synthesis protocol based on established chemical principles, and explores its potential mechanisms of action and therapeutic applications. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone nucleus is a five-membered heterocyclic scaffold that has been a cornerstone of medicinal chemistry for over a century.[3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties.[4][5][6][7] The versatility of the pyrazolone ring allows for structural modifications that can fine-tune its biological activity, making it a privileged structure in drug design.

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a specific derivative that distinguishes itself through its close structural relationship to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1] Edaravone functions as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage.[2] The primary structural difference in the title compound is the presence of a chlorine atom at the meta-position of the N-phenyl ring. This substitution is expected to modulate the electronic properties and, consequently, the biological activity of the molecule, making it a compelling candidate for comparative studies and as a potential therapeutic agent in its own right.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

| Property | Value | Source(s) |

| CAS Number | 90-31-3 | [8] |

| Molecular Formula | C₁₀H₉ClN₂O | [8] |

| Molecular Weight | 208.64 g/mol | [8] |

| IUPAC Name | 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one | [8] |

| Appearance | Creamish to yellow crystalline powder | [9] |

| Melting Point | 128-131 °C | [10][11] |

| Solubility | Forms a clear solution in alkaline media | [9] |

Spectroscopic Characteristics:

-

Mass Spectrometry: The compound's molecular weight is 208.64 Da. Electron ionization mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 208, with characteristic isotopic peaks for the chlorine atom. Key fragmentation peaks are reported at m/z 125 and 111.[8]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy would reveal signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the pyrazolone ring, and the methyl protons. ¹³C-NMR would show distinct signals for the carbonyl carbon, the carbons of the heterocyclic ring, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=O (carbonyl) stretch of the pyrazolone ring, C=N stretching, and C-H stretching from the aromatic and aliphatic groups.[12]

Synthesis and Purification Workflow

The synthesis of pyrazolone derivatives is a well-established process in organic chemistry. The most common and efficient method involves the condensation of a substituted phenylhydrazine with a β-ketoester.[13]

Principle of Synthesis

The reaction proceeds via a nucleophilic attack of the hydrazine on the keto-ester, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazolone ring. Glacial acetic acid is an ideal medium as it serves as both a solvent and a catalyst for the condensation and cyclization steps.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for synthesizing 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Materials:

-

3-Chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate (optional, for buffering)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (5-10 volumes). If starting with the hydrochloride salt, add sodium acetate (1 equivalent) to liberate the free base in situ.

-

Addition of β-Ketoester: To the stirring solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the keto-ester ensures the complete consumption of the hydrazine starting material.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the cyclization and dehydration steps.

-

Product Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into ice-cold water with vigorous stirring. This step causes the organic product to precipitate out of the aqueous acidic solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the crude product on the filter with cold water to remove residual acetic acid and other water-soluble impurities, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

Purification

The primary method for purifying the crude product is recrystallization.

-

Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethanol. Ethanol is a suitable choice as the product's solubility is significantly higher at elevated temperatures compared to room temperature.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to yield the final product as a crystalline powder.[14][15]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Mechanistic Insights and Potential Therapeutic Applications

The therapeutic potential of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is largely inferred from its structural similarity to Edaravone and the broad bioactivity of the pyrazolone class.

Antioxidant and Radical Scavenging Activity

The primary mechanism of action for Edaravone is its ability to scavenge reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are implicated in the pathophysiology of neurodegenerative diseases.[2] The proposed mechanism involves the donation of a hydrogen atom from the pyrazolone ring to the radical, resulting in a stabilized radical form of the drug. The phenyl ring also plays a role in this process. The presence of the electron-withdrawing chloro group on the phenyl ring of the title compound may influence the electron density of the molecule, potentially altering its radical scavenging potency compared to the parent compound, Edaravone.

Proposed Radical Scavenging Mechanism

Caption: Proposed mechanism of action via hydrogen atom donation.

Broader Pharmacological Potential

Beyond antioxidant activity, the pyrazolone scaffold is associated with a wide range of biological effects. This suggests that 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one could be a valuable lead compound for screening in various therapeutic areas.

Table 2: Established Pharmacological Activities of Pyrazoline/Pyrazolone Derivatives

| Activity | Description | Source(s) |

| Anti-inflammatory | Inhibition of inflammatory mediators and pathways. | [4][16] |

| Analgesic | Pain-relieving properties. | [4] |

| Antimicrobial | Activity against various bacterial and fungal strains. | [5][6] |

| Anticancer | Cytotoxic effects against various cancer cell lines. | [4][17] |

| Anticonvulsant | Potential to reduce or prevent seizure activity. | [3][5] |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Hazard Identification and Safety Information

| Aspect | Information | Source(s) |

| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | [8] |

| GHS Pictogram | Environmental Hazard | [8] |

| Precautionary Codes | P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations). | [8] |

| Other Risk Statements | May be irritating to eyes, respiratory system, and skin. | [10][11] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials and sources of ignition.

Conclusion and Future Directions

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a pyrazolone derivative with significant research potential, primarily due to its structural analogy to the neuroprotective drug Edaravone. Its synthesis is straightforward, and its physicochemical properties are well-defined.

Future research should focus on:

-

Comparative Biological Evaluation: Directly comparing the in vitro and in vivo antioxidant and radical scavenging capabilities of this compound against Edaravone to understand the influence of the 3-chloro substitution.

-

Broad-Spectrum Screening: Leveraging the known pharmacological profile of the pyrazolone scaffold by screening the compound for anti-inflammatory, analgesic, and anticancer activities.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

-

Intermediate Chemistry: Exploring its use as a chemical intermediate for the synthesis of novel dyes or other bioactive molecules.[9][20]

This technical guide serves as a comprehensive resource to facilitate and inspire further investigation into this promising compound within the scientific community.

References

-

Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). PubMed Central. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. [Link]

-

3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656. (n.d.). PubChem. [Link]

-

Pharmacological activities of pyrazolone derivatives. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

(PDF) PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. (2015). ResearchGate. [Link]

-

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. (n.d.). NIST WebBook. [Link]

-

The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[16].pdf]([Link]16].pdf)

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2018). National Institutes of Health. [Link]

-

1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. (n.d.). Shree Sidhdhanath Industries. [Link]

-

EDARAVONE. (n.d.). Drugfuture. [Link]

-

Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]

- US4081597A - Process for the manufacture of pyrazolones from pyrazolidones. (n.d.).

-

Mci-186 | C10H10N2O | CID 4021. (n.d.). PubChem. [Link]

-

The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... (n.d.). ResearchGate. [Link]

-

EDARAVONE. (n.d.). precisionFDA. [Link]

-

3-Methyl-1-phenyl-5-pyrazolon. (n.d.). Wikipedia. [Link]

-

Safety Data Sheet: ≥90%. (2025). Carl ROTH. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-api.com [alfa-api.com]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ssichem.com [ssichem.com]

- 10. 90-31-3 | CAS DataBase [m.chemicalbook.com]

- 11. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]

- 12. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one [webbook.nist.gov]

- 13. 3-Methyl-1-phenyl-5-pyrazolon – Wikipedia [de.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. jmchemsci.com [jmchemsci.com]

- 16. researchgate.net [researchgate.net]

- 17. rjpbcs.com [rjpbcs.com]

- 18. chempoint.com [chempoint.com]

- 19. carlroth.com [carlroth.com]

- 20. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal and materials chemistry.

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives are a well-established class of heterocyclic compounds that have garnered considerable attention in the scientific community for over a century.[1] Their versatile chemical nature and diverse biological activities have led to their application in pharmaceuticals as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4] The core pyrazolone ring, a five-membered lactam containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. The substituent at the 1-position of the pyrazolone ring, in this case, a 3-chlorophenyl group, significantly influences the molecule's electronic properties and biological interactions. This guide will delve into the specific molecular characteristics of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, providing a foundational understanding for researchers exploring its potential applications.

Molecular Structure and Properties

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one possesses the chemical formula C₁₀H₉ClN₂O and a molecular weight of approximately 208.64 g/mol .[5] The molecule's core is a pyrazolin-5-one ring, which is substituted with a methyl group at the 3-position and a 3-chlorophenyl group at the 1-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O | [5] |

| Molecular Weight | 208.64 g/mol | [5] |

| IUPAC Name | 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | [5] |

| CAS Number | 90-31-3 | [5] |

| Physical Appearance | Creamish to Yellow Powder | [6] |

| Melting Point | 128-131 °C | [7] |

| Solubility | Soluble in alkaline solutions | [6] |

The presence of the chlorine atom on the phenyl ring introduces an element of electronegativity and can influence the molecule's overall polarity and binding interactions. The structural arrangement of the phenyl and pyrazolone rings is a key determinant of its chemical and biological behavior. A study on a closely related derivative, methanone, revealed that the dihedral angle between the pyrazole and the chlorobenzene rings is 17.68 (10)°.[8] This provides insight into the likely planarity and conformational flexibility of the title compound.

Tautomerism: A Key Structural Feature

A critical aspect of the molecular structure of pyrazolones is their existence in various tautomeric forms.[9] For 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, three primary tautomers are possible: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring.[10][11]

dot

Caption: Tautomeric forms of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Studies on analogous 1-phenyl-3-methyl-5-pyrazolone have shown that the CH-form is predominant in nonpolar solvents like chloroform, while a mixture of OH and NH forms is observed in polar solvents like DMSO.[9] Understanding the prevalent tautomeric form under specific experimental conditions is crucial for interpreting spectroscopic data and predicting reactivity.

Synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

The most common and efficient method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted hydrazine and a β-keto ester, typically ethyl acetoacetate.[1][9]

dot

Caption: General synthesis scheme for 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Experimental Protocol

This protocol is a generalized procedure based on established methods for pyrazolone synthesis.[1] Researchers should optimize conditions as necessary.

Materials:

-

3-Chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Sodium acetate (if using hydrochloride salt)

-

Distilled water

-

Ice

Procedure:

-

Preparation of 3-Chlorophenylhydrazine: If starting from the hydrochloride salt, dissolve 3-chlorophenylhydrazine hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the free hydrazine precipitates. Extract the free hydrazine with a suitable organic solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylhydrazine (1 equivalent) in ethanol.

-

Addition of Ethyl Acetoacetate: To the stirred solution, add ethyl acetoacetate (1 equivalent) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. If no crystals form, the solvent can be partially evaporated under reduced pressure.

-

Purification: Collect the crude product by filtration, wash with cold ethanol, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Spectroscopic Characterization

The structural elucidation of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and studying the tautomerism of pyrazolones.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons of the pyrazolone ring (in the CH-form), and the aromatic protons of the 3-chlorophenyl group. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring. The presence and integration of signals for the CH₂ and NH or OH protons can provide evidence for the predominant tautomeric form in the chosen solvent.[9]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the carbons of the 3-chlorophenyl group. The chemical shift of the carbonyl carbon is particularly indicative of the electronic environment and can be used to distinguish between different pyrazolone derivatives.[12][13]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (carbonyl) | ~1700 |

| C=N (imine) | ~1600 |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

| C-Cl | ~800-600 |

The position of the carbonyl stretching frequency can be influenced by the tautomeric equilibrium and hydrogen bonding.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Major fragments observed in the mass spectrum of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one include m/z values of 208 (M⁺), 125, and 111.[5] The fragmentation pattern can provide further structural confirmation.

dot

Caption: Simplified mass fragmentation of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Potential Applications and Future Directions

The pyrazolone scaffold is a cornerstone in the development of various therapeutic agents.[1] While specific biological activity data for 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is not extensively reported, the broader class of pyrazolone derivatives has demonstrated significant potential in several areas:

-

Anti-inflammatory and Analgesic Activity: Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3][15]

-

Antimicrobial Activity: The pyrazolone nucleus has been incorporated into molecules with significant antibacterial and antifungal activities.[3][15]

-

Agrochemicals: The structural features of pyrazolones have also been exploited in the development of herbicides and insecticides.[4]

The presence of the 3-chlorophenyl substituent in the title compound may modulate its biological activity and pharmacokinetic properties. Further research is warranted to explore the specific pharmacological profile of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and to synthesize and evaluate related derivatives for potential therapeutic applications.

Conclusion

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a fascinating heterocyclic molecule with a rich chemical background and significant potential for future applications. This guide has provided a detailed overview of its molecular structure, including the important phenomenon of tautomerism, a standard synthesis protocol, and the key spectroscopic features used for its characterization. For researchers and scientists in drug discovery and materials science, a thorough understanding of these fundamental aspects is paramount for the rational design and development of novel pyrazolone-based compounds with enhanced efficacy and desired properties.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ssichem.com [ssichem.com]

- 7. 1-(3-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. spectrabase.com [spectrabase.com]

- 14. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Synthesis, Properties, and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a halogenated analog of the neuroprotective drug Edaravone. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential as a research tool in the study of neurodegenerative diseases, with a focus on its antioxidant and free radical-scavenging mechanisms.

Chemical Identity and Nomenclature

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a pyrazolone derivative with the chemical formula C₁₀H₉ClN₂O.[1] Its formal IUPAC name is 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one .[1] The compound is also known by several synonyms, including 1-(m-chlorophenyl)-3-methyl-5-pyrazolone and m-Chloropyrazone.[1]

It is crucial for researchers to be aware of the tautomerism inherent in pyrazolone structures. 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one can exist in three tautomeric forms: the CH, NH, and OH forms. The equilibrium between these tautomers is influenced by the solvent's polarity and the nature of the substituents on the pyrazolone ring. This phenomenon is critical as it can affect the molecule's chemical reactivity, spectroscopic properties, and biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClN₂O | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| CAS Number | 90-31-3 | [1] |

| Appearance | Solid | |

| Melting Point | 128-131 °C | [2] |

| XLogP3 | 1.9 | [1] |

-

¹H NMR: Protons on the phenyl ring, the methyl group, and the pyrazolone ring will exhibit characteristic chemical shifts.

-

¹³C NMR: Carbon atoms in the phenyl ring, the methyl group, and the pyrazolone ring will have distinct resonances.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by absorption bands corresponding to C=O, C=N, C-Cl, and aromatic C-H stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight will be observed, along with characteristic fragmentation patterns.

Synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

The synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is typically achieved through a well-established route for pyrazolone formation: the condensation reaction between a substituted hydrazine and a β-keto ester.[3][4][5]

Reaction Principle

The core of the synthesis involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto group of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

-

3-chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Ethanol (or other suitable solvent like methanol or acetic acid)[3]

-

Sodium acetate (or another base to neutralize the hydrochloride salt)

-

Hydrochloric acid (for potential pH adjustment)

-

Diethyl ether (for washing/purification)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Preparation of 3-chlorophenylhydrazine free base: In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride and an equimolar amount of sodium acetate in a minimal amount of water. The free base can be extracted with a suitable organic solvent like diethyl ether. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the prepared 3-chlorophenylhydrazine in ethanol.

-

Addition of Ethyl Acetoacetate: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise at room temperature.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.[6]

-

Purification: The crude product is collected by filtration and washed with cold ethanol or diethyl ether to remove unreacted starting materials.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: The identity and purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

}

Mechanism of Action: A Focus on Antioxidant and Neuroprotective Properties

The therapeutic potential of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is intrinsically linked to its antioxidant and free radical scavenging capabilities, a characteristic it shares with its parent compound, Edaravone.[7][8]

Free Radical Scavenging

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous neurodegenerative diseases. Pyrazolone derivatives, including the subject of this guide, can act as potent free radical scavengers. They can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻•), thereby terminating the damaging chain reactions of lipid peroxidation and cellular damage.[2]

Neuroprotection

The neuroprotective effects of pyrazoline derivatives are a direct consequence of their ability to mitigate oxidative stress. In the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, neuronal cell death is often linked to oxidative damage. By scavenging free radicals, 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one has the potential to protect neurons from oxidative injury, a hypothesis that can be tested in various in vitro and in vivo models.

}

Experimental Protocols for Biological Evaluation

To assess the neuroprotective and antioxidant potential of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, standardized in vitro assays are indispensable.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[9][10]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

-

Assay:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the test compound.[9]

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurotoxicity and neuroprotection.[11][12] Oxidative stress can be induced in these cells using hydrogen peroxide (H₂O₂).

Principle: This assay evaluates the ability of the test compound to protect SH-SY5Y cells from cell death induced by H₂O₂. Cell viability is typically assessed using the MTT assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Hydrogen peroxide (H₂O₂)

-

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

-

Pre-treatment: Treat the cells with various concentrations of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one for a specific duration (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Induction of Oxidative Stress: After the pre-treatment period, add a pre-determined toxic concentration of H₂O₂ to the wells (except for the control wells) and incubate for a further 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of the compound is determined by its ability to increase cell viability in the H₂O₂-treated groups.

}

Conclusion and Future Directions

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one represents a valuable research compound for the exploration of novel neuroprotective agents. Its structural similarity to Edaravone, combined with the presence of a chloro-substituent, makes it an interesting candidate for structure-activity relationship studies. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and other related pyrazolone derivatives.

Future research should focus on a direct comparative analysis of the antioxidant and neuroprotective efficacy of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one with Edaravone. Furthermore, investigating its effects in more complex in vitro models, such as co-cultures of neurons and glial cells, and eventually in in vivo models of neurodegenerative diseases, will be crucial in determining its therapeutic potential.

References

- Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/19/6225.

- Results of DPPH assay of edaravone derivatives (L1–L9) and their Cu(II)... (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/Results-of-DPPH-assay-of-edaravone-derivatives-L1-L9-and-their-Cu-II-complexes-C1_fig2_363715132.

- A REVIEW ON EDARAVONE AS POTENTIAL ANTIOXIDANTS. (n.d.). In Plant Archives. Retrieved from http://www.plantarchives.org/SPECIAL%20ISSUE%2021-1/50%20(2914-2920).pdf.

- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (n.d.). In Nature. Retrieved from https://www.

- Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/23/10/2458.

- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/1422-0067/24/19/14876.

- Rishiram Prajuli.pmd. (n.d.). In Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Rishiram-Prajuli.pmd-Parajuli-Prajapati/47101a5202824285b03513b652873138379c6d48.

- Comparative Study of the Free Radical Scavenging Activities of Original and Generic Edaravone Determined by Electron Spin Resonance. (n.d.). In Hilaris Publisher. Retrieved from https://www.hilarispublisher.com/open-access/comparative-study-of-the-free-radical-scavenging-activities-of-originaland-generic-edaravone-determined-by-electron-spin-resonan-2167-0501-1000185.pdf.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). In Google Patents. Retrieved from https://patents.google.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/publication/379650389_Pharmacological_Evaluation_and_Computational_Insights_into_Two_Pyrazole_Derivatives_of_E-3-4-chlorophenyl-1-phenylprop-2-en-1-one.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). In Indian Academy of Sciences. Retrieved from https://www.ias.ac.in/article/fulltext/jbsc/046/0051.

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). In Journal of Medicinal and Chemical Sciences. Retrieved from https://www.jmchemsci.com/article_123921.html.

- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (n.d.). In AIR Unimi. Retrieved from https://air.unimi.it/retrieve/handle/2434/971939/1664177/molecules-24-03487.pdf.

- Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. (n.d.). In The Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391h.

- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). In Oriental Journal of Chemistry. Retrieved from https://www.orientjchem.

- Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/41289913/.

- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). In Atmiya University. Retrieved from https://www.atmiyauni.ac.in/wp-content/uploads/2023/12/19PHDCH01-Chapter-5.pdf.

- Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/2218-273X/12/2/295.

- Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/2076-3921/11/12/2361.

- Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140228/.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). In Google Patents. Retrieved from https://patents.google.

- Neuroprotection assay evaluated by the variation of mitochondrial... (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/Neuroprotection-assay-evaluated-by-the-variation-of-mitochondrial-activity-MTT-A-SH_fig4_372813134.

- Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11277491/.

- Neuroprotective Effects of Photobiomodulation and Taurine on SH-SY5Y Cells. (n.d.). In Preprints.org. Retrieved from https://www.preprints.org/manuscript/202404.0362/v1.

- Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11747069/.

- Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.). In Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Antioxidant-activity-of-3-methyl-1-phenyl-2-5-one-Yamamoto-Kuwahara/356543b5735f58c7349195a63080702d73385489.

- DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/DPPH-radical-scavenging-assay-results-of-novel-3-5-disubstituted-2-pyrazolines_fig3_329432431.

- Independent Verification of Published Results for Edaravone (Free Radical Scavenger 1): A Comparative Guide. (n.d.). In Benchchem. Retrieved from https://www.benchchem.com/product/b1130/technical-sheet.

- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675276/.

- Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502014/.

- 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. (n.d.). In PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/66656.

Sources

- 1. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]